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Compound of Interest

Compound Name: Amaranth Red 2

Cat. No.: B1171559

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of
Amaranth (E123), a synthetic red azo dye. The information is compiled from various scientific
studies and regulatory assessments to support research and professional evaluation of this
colorant.

Executive Summary

Amaranth (E123), also known as FD&C Red No. 2, is a synthetic azo dye that has been subject
to extensive toxicological evaluation. While it is approved for limited use in certain food
products in the European Union, it has been banned in the United States since 1976 due to
safety concerns, particularly regarding its carcinogenicity. This guide summarizes key findings
on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and
reproductive effects. The metabolism of Amaranth primarily involves azo reduction by gut
microbiota into aromatic amines. Notably, there is a significant distinction in the scientific
literature between the synthetic dye Amaranth (E123) and extracts from the Amaranthus plant
genus, with the latter showing various bioactive properties, including anti-inflammatory effects,
that are not attributed to the dye itself.

Chemical and Physical Properties
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Property Value

Amaranth, FD&C Red No. 2, C.I. Food Red 9,
E123

Common Names

Trisodium (4E)-3-0x0-4-[(4-sulfonato-1-
naphthyl)hydrazono]naphthalene-2,7-disulfonate

Chemical Name

CAS Number 915-67-3
Molecular Formula C20H11N2Na3zO10Ss3
Molecular Weight 604.47 g/mol

Reddish-brown, dark red to purple water-soluble
Appearance
powder

Solubility Soluble in water

Toxicological Data

The toxicological data for Amaranth (E123) is summarized in the following tables, covering
acceptable daily intake, acute toxicity, and no-observed-adverse-effect levels from various
studies.

Acceptable Daily Intake (ADI)
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Regulatory Body ADI (mgl/kg bwi/day) Year Established Basis for ADI

SCF 0-0.8 1984 90-day rat study
Long-term

JECFA 0-0.5 1984 carcinogenicity study
in rats
Point of departure of
15 mg/kg bw/day from
a 2-year study and
reproductive/develop

EFSA 0.15 2010 o
mental toxicity
studies, with an
uncertainty factor of
100

Acute Toxicity

Species Route LDso (mgl/kg bw) Reference
Krishnamurthy et al.,

Rat Oral > 2000

2023[1]

No-Observed-Adverse-Effect Level (NOAEL)
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. . NOAEL (mg/kg L
Species Study Duration Key Findings Reference
bwiday)
Sub-chronic (28- No adverse Krishnamurthy et
Rat 1000
day) effects observed.  al., 2023[1]
] No adverse Krishnamurthy et
Rat Chronic (1-year) 180
effects observed.  al., 2023[1]
Increased
incidence of
renal calcification
and pelvic
Long-term (in ) epithelial Clode et al.,
Rat Not established o
utero exposure) hyperplasia in 1987[2]
females at alll

treated doses
(50, 250, and
1250 mg/kg/day).

Metabolism

The primary metabolic pathway for Amaranth (E123) in mammals is the reductive cleavage of
the azo bond (—-N=N-) by the gut microflora. This process is carried out by bacterial
azoreductases and results in the formation of aromatic amines. The main metabolites identified
are 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and 1-amino-2-hydroxynaphthalene-
3,6-disulfonic acid.[3] These metabolites can then be absorbed systemically to a certain extent.

Reductive Cleavage 1-aminonaphthalene-4-sulfonic acid
(Naphthionic Acid)

Amaranth (E123)

—————————— =
Gut Microflora Acts on Reductive Cleavage 1-amino-2-hydroxynaphthalene-3,6-disulfonic acid
(Azoreductases)
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Metabolic pathway of Amaranth (E123) via azo reduction by gut microflora.

Toxicological Endpoints
Carcinogenicity

The carcinogenic potential of Amaranth (E123) has been a subject of controversy. Early studies
in the 1970s suggested a link to cancer in laboratory animals, which led to its ban in the United
States.[4] However, a long-term toxicity study by Clode et al. (1987) concluded that Amaranth
fed to rats at doses up to 1250 mg/kg/day did not have a carcinogenic effect.[2] The
International Agency for Research on Cancer (IARC) has classified Amaranth as a Group 3
carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to
inadequate evidence in humans and limited or inadequate evidence in experimental animals.

Genotoxicity

The genotoxicity of Amaranth (E123) has been evaluated in numerous assays. A study by
Jabeen and Rahman demonstrated a genotoxic effect in Saccharomyces cerevisiae at a
concentration of 1,250 pg/mL.[5] However, another study showed that while Amaranth and its
metabolites can cause transient DNA damage in the colon of mice, this did not translate into
stable genotoxic lesions in the gut micronucleus assay at doses up to 2000 mg/kg.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of Amaranth have yielded mixed results.
A long-term study by Collins et al. (1975) investigated the effects of dietary Amaranth on rat
reproduction.[6] The study by Clode et al. (1987), which included in utero exposure, found that
at the highest dose (1250 mg/kg/day), rats produced more pups, but the average pup weight
was lower than in the control group.[2] No teratogenic effects were observed in this study.

Cellular Signaling Pathways

A thorough review of the scientific literature reveals a lack of evidence for the direct modulation
of specific cellular signaling pathways, such as NF-kB, MAPK, or apoptosis pathways, by the
synthetic dye Amaranth (E123) itself. It is crucial to distinguish the synthetic colorant from
extracts of the Amaranthus plant genus. Studies on Amaranthus plant extracts have shown
various biological activities, including anti-inflammatory effects through the inhibition of the NF-
KB signaling pathway and induction of apoptosis in cancer cell lines.[7][8][9][10][11][12] These
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effects are attributed to the bioactive compounds present in the plant, such as peptides and
phenolic compounds, and should not be extrapolated to the synthetic azo dye Amaranth
(E123). One study did report an interaction between Amaranth dye and DNA in vitro,
suggesting an intercalative binding mode, but this has not been linked to a specific signaling
cascade in a cellular context.[4][13]

Experimental Protocols

The toxicological evaluation of Amaranth (E123) has often followed standardized guidelines
from the Organisation for Economic Co-operation and Development (OECD). Below are
generalized experimental workflows based on these guidelines.

Chronic Oral Toxicity Study (based on OECD 452)

A chronic oral toxicity study aims to characterize the toxicological profile of a substance
following prolonged and repeated exposure.
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Generalized workflow for a chronic oral toxicity study based on OECD Guideline 452.
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Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 452 Guideline[14]):
o Test Species: Wistar rats (100 males and 100 females).
e Group Size: 40 rats per group (20 males and 20 females).

e Dose Groups: Control (distilled water) and three dose levels (e.g., 45, 90, and 180 mg/kg
bw/day).

o Administration: Once daily oral gavage.

e Duration: One year.

o Observations: Daily clinical signs, weekly body weight and food consumption.
 Clinical Pathology: Hematology and clinical chemistry at termination.

o Pathology: Gross necropsy and histopathological examination of major organs.

Acute Oral Toxicity Study (based on OECD 423)

This study provides information on the hazards of acute oral exposure to a substance.
Methodology Details (based on Krishnamurthy et al., 2023[1] and OECD 423 Guideline[15]):
o Test Species: Wistar albino rats (female only, as they are generally more sensitive).

e Group Size: 3 animals per step.

e Procedure: A stepwise procedure is used with a starting dose (e.g., 2000 mg/kg). The
outcome of the first step determines the next step (e.g., dosing at a lower, higher, or the
same dose).

o Administration: Single oral dose via gavage.
o Observation Period: 14 days.

» Endpoints: Mortality, clinical signs of toxicity, and body weight changes. Gross necropsy is
performed at the end of the study.
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Conclusion

The toxicological profile of Amaranth (E123) is complex and has led to differing regulatory
statuses globally. The established ADI by EFSA is 0.15 mg/kg bw/day. While acute toxicity is
low, long-term studies in rats have raised concerns about renal effects, even at the lowest
doses tested, making it difficult to establish a clear no-untoward-effect level in some studies.
The primary metabolic pathway is through azo reduction by gut microbiota, leading to the
formation of sulfonated aromatic amines. There is currently no direct scientific evidence to
suggest that Amaranth (E123) modulates key cellular signaling pathways, a point of distinction
from the bioactive properties reported for extracts of the Amaranthus plant. Researchers and
professionals in drug development should consider the existing toxicological database and the
specific regulatory landscape when evaluating the use of this colorant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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